N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a trichlorophenyl group, as well as a pyrazole ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the amino and trichlorophenyl groups. The pyrazole ring is then synthesized and attached to the pyridine ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are known for their enzyme inhibitory activities.
Trichlorophenyl-substituted pyridines: Similar in structure but may lack the pyrazole ring, affecting their biological activity.
Uniqueness
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C16H12Cl3N5O |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12Cl3N5O/c1-24-12(4-5-21-24)16(25)23-13-3-2-9(15(20)22-13)10-6-8(17)7-11(18)14(10)19/h2-7H,1H3,(H3,20,22,23,25) |
InChI Key |
NWOPKJOQHVOYHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C(=CC(=C3)Cl)Cl)Cl)N |
Origin of Product |
United States |
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